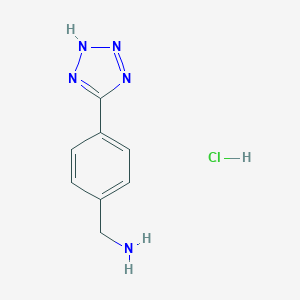

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Descripción

Propiedades

IUPAC Name |

[4-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGATWAUTLJNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177595-28-7 | |

| Record name | [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Amide Formation : Reacting 4-cyanobenzylamine with an acyl chloride (e.g., hydrocinnamoyl chloride) in the presence of POCl₃ generates an imidoyl chloride intermediate.

-

Cycloaddition : Trimethylsilyl azide (TMSN₃) undergoes [2+3] cycloaddition with the nitrile group, forming the tetrazole ring.

-

Hydrochloride Salt Formation : The free base is treated with HCl in ethanol to yield the final product.

Optimized Conditions :

-

Temperature : 180°C (microwave irradiation)

-

Time : 3–10 minutes

-

Reagents : POCl₃ (1.5 equiv), TMSN₃ (1.5 equiv)

-

Solvent : Acetonitrile or 2,6-lutidine

This method achieves >90% conversion with minimal side products, attributed to microwave acceleration.

Advantages Over Conventional Methods

-

Safety : TMSN₃ replaces explosive HN₃, reducing hazards.

-

Efficiency : Reaction time drops from days to minutes.

-

Stereochemical Retention : No racemization observed in analogous amino acid tetrazoles.

Stepwise Synthesis via Nitrile Cyclization

An alternative route involves sequential nitrile activation and azide cyclization:

Synthesis of 4-Cyanobenzylamine

-

Nitrile Introduction : 4-Bromobenzonitrile undergoes Ullmann coupling with methylamine to form 4-cyanobenzylamine.

-

Purification : Recrystallization from ethanol/water yields 85–90% pure product.

Tetrazole Ring Formation

-

Reagents : Sodium azide (NaN₃), ammonium chloride (NH₄Cl)

-

Mechanism :

Yield : 70–75%, with residual nitrile removed via column chromatography.

Hydrochloride Salt Preparation

-

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.

Comparative Analysis of Methods

Characterization and Quality Control

Synthetic batches are validated using:

-

IR Spectroscopy : N-H stretch (3250–3350 cm⁻¹), tetrazole C=N (1600 cm⁻¹).

-

¹H NMR (500 MHz, D₂O): δ 3.90 (s, 2H, CH₂NH₂), 7.50–7.80 (m, 4H, aromatic).

-

Mass Spectrometry : m/z 211.65 [M+H]⁺, consistent with molecular weight.

-

Purity : >97% (HPLC, C18 column, 0.1% TFA in water/acetonitrile).

Industrial-Scale Considerations

-

Cost Efficiency : TMSN₃ is expensive; NaN₃-based methods are preferred for bulk production.

-

Waste Management : POCl₃ requires neutralization with aqueous NaHCO₃.

-

Regulatory Compliance : Tetrazole synthesis must adhere to explosive handling protocols.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Cancer Research

One of the most promising areas of application for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is in cancer research. Studies have indicated that compounds containing tetrazole moieties can act as inhibitors of histone deacetylase 6 (HDAC6), which is implicated in various cancers. For instance, a study highlighted the synthesis of tetrazole-based HDAC6 inhibitors that demonstrated selective inhibition of HDAC6, leading to increased apoptosis in cancer cells when used in combination with other chemotherapeutic agents like bortezomib and doxorubicin .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research into tetrazole derivatives has shown that they can serve as tight-binding substrates or inhibitors for various enzymes, including amine oxidases and urease. For example, tetrazole derivatives have been shown to inhibit urease, which is associated with gastric diseases caused by Helicobacter pylori .

Synthesis of Bioactive Compounds

The compound's structure allows it to be a versatile building block in organic synthesis. It can be utilized in the development of new bioactive molecules through multicomponent reactions such as the Ugi reaction. This method allows for the efficient synthesis of complex molecules that may exhibit significant biological activity .

Case Study 1: HDAC6 Inhibition

A recent study synthesized a series of tetrazole-capped HDAC inhibitors, including this compound. The research demonstrated that these compounds could selectively inhibit HDAC6, leading to increased acetylation of α-tubulin and enhanced cytotoxicity against leukemia cell lines when combined with other drugs .

Case Study 2: Urease Inhibition

Another study focused on the inhibition of urease by tetrazole derivatives, showing that these compounds could reduce ammonia production in gastric environments, potentially alleviating conditions such as ulcers and gastric carcinoma. The mechanism involved competitive inhibition, where the tetrazole group effectively mimicked the natural substrate of urease .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of

Actividad Biológica

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a tetrazole ring, which is known for contributing to various biological activities. The presence of the phenyl group enhances its interaction with biological targets. The molecular formula is , and it exhibits properties typical of tetrazole derivatives, including solubility in polar solvents and the ability to form hydrogen bonds.

Overview

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound has been tested against both gram-positive and gram-negative bacterial strains as well as fungal species.

Bacterial Activity

A study evaluated the antibacterial activity of synthesized derivatives of the compound against several bacterial strains, including:

- Staphylococcus aureus (ATCC-29737)

- Bacillus subtilis (ATCC-6633)

- Escherichia coli (ATCC-2343)

- Pseudomonas aeruginosa (MTCC-1034)

The results indicated that certain derivatives showed potent antibacterial activity, with zones of inhibition measured in millimeters (mm). For example, compound 3a exhibited notable inhibition against S. aureus with a zone of 18 mm, while E. coli showed a zone of 15 mm .

| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |

|---|---|---|---|---|

| 3a | 18 | 16 | 15 | 14 |

| 5b | 20 | 17 | 16 | 15 |

Fungal Activity

In addition to its antibacterial properties, the compound has been assessed for antifungal activity against species such as Candida albicans and Aspergillus niger. In vitro studies have shown that it disrupts essential cellular processes in fungi, likely by interfering with cell wall synthesis or ergosterol biosynthesis .

The antifungal efficacy was measured using disk diffusion methods, revealing significant zones of inhibition:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 22 |

| Aspergillus niger | 19 |

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways:

- Antibacterial Mechanism : The compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key enzymes involved in cell wall synthesis.

- Antifungal Mechanism : Its antifungal action is hypothesized to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes . This mechanism is similar to that of established antifungal agents like fluconazole.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. The most effective compounds were found to possess broad-spectrum activity against both bacterial and fungal pathogens .

- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to active sites on target proteins involved in microbial metabolism, suggesting a rational approach for drug design .

Comparación Con Compuestos Similares

Key Properties :

Comparison with Structurally Similar Compounds

Tetrazole-Substituted Phenylmethanamine Derivatives

The following compounds share a phenylmethanamine backbone with tetrazole substituents but differ in substitution patterns or functional groups:

Key Observations :

- Substitution Position : Para-substituted derivatives (e.g., target compound) exhibit optimal spatial arrangement for interactions in drug-receptor complexes compared to meta or ortho analogs .

- Protonation State : The 2H-tetrazole tautomer (as in the target compound) differs from 1H-tetrazole in hydrogen-bonding capacity and acidity (pKa ~4–5 for 2H-tetrazole vs. ~7–8 for 1H-tetrazole) .

Heterocyclic Methanamine Derivatives with Non-Tetrazole Cores

Compounds with alternative heterocycles (e.g., oxadiazole, thiazole) highlight the impact of core structure on physicochemical properties:

Key Observations :

- Electronic Effects : Tetrazoles exhibit higher acidity and hydrogen-bonding capacity compared to oxadiazoles or oxazoles, influencing solubility and bioavailability.

- Biological Activity : Thiazole derivatives are often associated with antimicrobial or anticancer properties, whereas tetrazoles are prioritized in cardiovascular and metabolic drug design .

Structural Analogs with Modified Functional Groups

Variations in the amine side chain or additional substituents further diversify properties:

Key Observations :

- Amine Modifications : Protonated amines (e.g., hydrochloride salts) improve water solubility, critical for formulation. Acetamide derivatives may enhance metabolic stability but reduce reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride?

- Methodology :

- Tetrazole Ring Formation : Utilize cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., HCl) to form the 2H-tetrazole moiety. For example, refluxing 4-cyanophenylmethanamine with sodium azide in DMF/HCl can yield the tetrazole derivative .

- Post-Functionalization : Coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents to the phenyl ring prior to tetrazole formation. Ensure inert atmosphere conditions (N₂/Ar) and catalytic Pd(PPh₃)₄ for cross-coupling efficiency .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm the tetrazole NH resonance (~δ 8-10 ppm) and benzylamine protons (δ 3.5-4.5 ppm). Use DEPT-135 for carbon assignment .

- Mass Spectrometry (LC-MS/HRMS) : Electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ions. Compare observed m/z (e.g., 397.0734 for related tetrazole derivatives) with theoretical values .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement. Collect high-resolution data (≤ 1.0 Å) to resolve potential disorder in the tetrazole ring .

Q. What are the solubility and storage guidelines for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .

- Storage : Store at -20°C under desiccation to prevent hygroscopic degradation. Use amber vials to avoid photolytic decomposition of the tetrazole group .

Advanced Research Questions

Q. How can this compound be integrated into kinase inhibitor design?

- Medicinal Chemistry Strategy :

- Scaffold Functionalization : The tetrazole group mimics carboxylic acid bioisosteres, enhancing metabolic stability. Attach pyrimidine or pyridine substituents via amide/urea linkages to target ATP-binding pockets (e.g., Aurora kinase inhibitors) .

- SAR Studies : Vary substituents on the phenyl ring (e.g., Cl, F) and measure IC₅₀ values against kinase panels. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What crystallographic challenges arise during structural analysis of tetrazole derivatives?

- Crystallization Issues :

- Disorder in Tetrazole Rings : Use low-temperature data collection (100 K) and SHELXL's PART instructions to model positional disorder .

- Hydrogen Bonding Networks : Analyze intermolecular H-bonds (tetrazole NH⋯Cl⁻ interactions) using Mercury software. Refine hydrogen atom positions with riding models .

Q. How should researchers address contradictory solubility data in different solvents?

- Methodological Approach :

- Differential Scanning Calorimetry (DSC) : Assess polymorphic forms affecting solubility. Heat samples at 10°C/min under N₂ to detect phase transitions .

- HPLC Purity Checks : Compare solubility in DMSO vs. ethanol using reverse-phase C18 columns (λ = 254 nm). High impurity levels (>5%) may skew solubility profiles .

Q. Can this compound participate in bioorthogonal chemistry applications?

- Tetrazole Reactivity :

- Limitations : Unlike tetrazines (used in inverse electron-demand Diels-Alder reactions), 2H-tetrazoles are less reactive. Focus on metal-free click reactions (e.g., CuAAC) using terminal alkynes .

- Derivatization : Convert the benzylamine group to an azide via diazotization for strain-promoted azide-alkyne cycloaddition (SPAAC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.